molecular formula C15H12N2OS2 B2846981 2-(allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338779-19-4

2-(allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2846981
CAS No.: 338779-19-4
M. Wt: 300.39
InChI Key: GABSFJXSAWYCNH-UHFFFAOYSA-N
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Description

2-(Allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with an allylsulfanyl group at the 2-position and a phenyl group at the 3-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of 2-(allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one are Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the growth and proliferation of Mycobacterium tuberculosis and Mycobacterium bovis. By inhibiting these pathways, the compound prevents the bacteria from multiplying and spreading, thereby helping to control the infection .

Pharmacokinetics

It is known that the compound has a broad spectrum of antibacterial activity, with a minimum inhibitory concentration (mic) in the range of 6–8 μm . This suggests that the compound is able to reach effective concentrations in the body.

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis and Mycobacterium bovis. This leads to a reduction in the number of bacteria in the body, helping to control the infection .

Preparation Methods

The synthesis of 2-(allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step synthetic routesThe reaction conditions often require the use of strong bases such as potassium t-butoxide in boiling solvents like t-butanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

2-(Allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding thienopyrimidine derivatives using reducing agents such as lithium aluminum hydride.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents depending on the specific reaction . The major products formed from these reactions include sulfoxides, sulfones, reduced thienopyrimidines, and substituted aromatic derivatives.

Scientific Research Applications

2-(Allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

Comparison with Similar Compounds

2-(Allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one can be compared with other similar compounds in the thienopyrimidine family, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and makes it a valuable compound for various scientific applications.

Properties

IUPAC Name

3-phenyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-2-9-20-15-16-12-8-10-19-13(12)14(18)17(15)11-6-4-3-5-7-11/h2-8,10H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABSFJXSAWYCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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